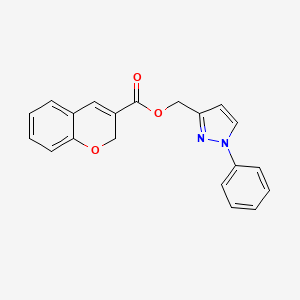
3-methyl-N-(p-tolyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(p-tolyl)aniline: is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of a methyl group at the third position of the aniline ring and a p-tolyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(p-tolyl)aniline can be achieved through various methods. One common approach involves the N-alkylation of 3-methylaniline with p-tolyl halides under basic conditions. Another method includes the reductive amination of 3-methylbenzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-methyl-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, secondary amines, and various substituted aromatic compounds .
Applications De Recherche Scientifique
3-methyl-N-(p-tolyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other advanced materials
Mécanisme D'action
The mechanism by which 3-methyl-N-(p-tolyl)aniline exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also participate in redox reactions , where it undergoes oxidation or reduction, leading to the formation of different products .
Comparaison Avec Des Composés Similaires
- N,N-DI-P-TOLYLANILINE
- n-phenyl di-p-tolylamine
- PHENYL (DI-P-TOLYL)AMINE
- 4-methyl-N-(4-methylphenyl)-N-phenyl-benzenamine
- N-phenyl-N-(p-tolyl)-p-toluidine
- 4,4-Dimethyltriphenylamine
Comparison: Compared to these similar compounds, 3-methyl-N-(p-tolyl)aniline is unique due to the specific positioning of the methyl group on the aniline ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
3-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |
Clé InChI |
CDEMVHXVWFDSBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B12940814.png)

![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
![Rel-tert-butyl (1R,4R,5S)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12940827.png)

![4,4'-[1,4-Phenylenedi(1,3,4-oxadiazole-5,2-diyl)]dianiline](/img/structure/B12940839.png)
